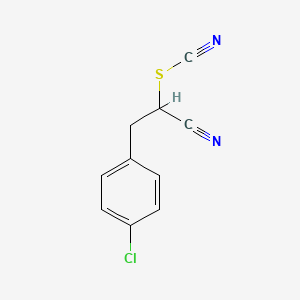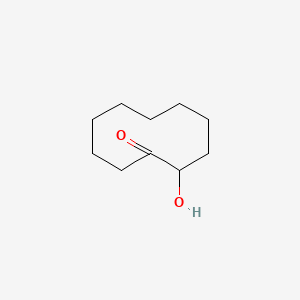
Sebacoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sebacoin is an organic compound with the molecular formula C₁₀H₁₈O₂. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is a derivative of decane and contains two hydroxyl groups, which contribute to its reactivity and versatility in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sebacoin can be synthesized through several methods. One common method involves the reaction of decane with acetic acid and cupric acetate monohydrate in the presence of methanol. The mixture is heated to reflux, and the resulting product is purified through a series of extractions and distillations . Another method involves the reduction of this compound using zinc dust and hydrochloric acid, followed by extraction and purification .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sebacoin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups and the decane backbone.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of decane, such as decanediol, decanone, and substituted decane compounds. These products have different applications depending on their chemical properties and reactivity .
Aplicaciones Científicas De Investigación
Sebacoin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: In biological research, this compound is used to study the effects of hydroxylated decane derivatives on cellular processes and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals, polymers, and other industrial products due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of sebacoin involves its interaction with specific molecular targets and pathways. The hydroxyl groups in this compound allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate cellular processes and biochemical pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
Sebacoin is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Decanediol: A derivative of decane with two hydroxyl groups, similar to this compound but with different reactivity and applications.
Decanone: A ketone derivative of decane, which has different chemical properties and uses compared to this compound.
Substituted Decane Compounds: Various derivatives of decane with different substituents, each with unique properties and applications
This compound stands out due to its versatility in chemical reactions and its wide range of applications in different scientific fields.
Propiedades
Número CAS |
96-00-4 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
2-hydroxycyclodecan-1-one |
InChI |
InChI=1S/C10H18O2/c11-9-7-5-3-1-2-4-6-8-10(9)12/h9,11H,1-8H2 |
Clave InChI |
DFGQDTZCEYGOTO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(=O)C(CCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11961358.png)
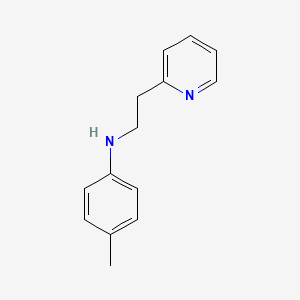
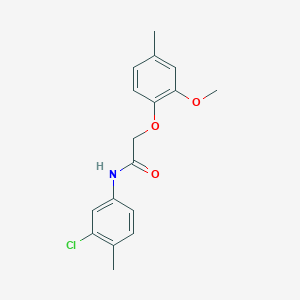
![methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961390.png)
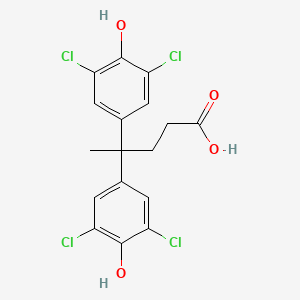
![1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-](/img/structure/B11961397.png)
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11961408.png)

